methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate
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Overview
Description
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride.
O-Acylation Reaction: The 7-hydroxy-2H-chromen-2-one undergoes an O-acylation reaction with 4-chlorobenzoyl chloride in the presence of a slight excess of triethylamine in dichloromethane at 20°C for 1 hour.
Esterification: The resulting intermediate is then esterified with methyl benzoate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), affecting neurotransmitter levels and signaling pathways.
Anticancer Activity: It may inhibit tumor angiogenesis and microtubule polymerization, leading to reduced tumor growth and metastasis.
Antioxidant Properties: The compound can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Comparison with Similar Compounds
Methyl 4-[(1E)-3-(6-chloro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can be compared with other coumarin derivatives:
7-Hydroxycoumarin: Known for its fluorescent properties and use in bioorganic chemistry.
4-Methylcoumarin: Used in the synthesis of fragrances and as a flavoring agent.
6-Chlorocoumarin: Similar to the compound but lacks the benzoate ester group, affecting its biological activity and solubility.
The unique combination of the chloro substituent, chromen-2-one core, and benzoate ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO5/c1-25-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21)7-9-18(14)26-20(16)24/h2-11H,1H3/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHFYHIBOPGTFK-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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